Methyl 2-(3-bromo-5-methoxyphenyl)acetate

Catalog No.
S15941359
CAS No.
1261476-25-8
M.F
C10H11BrO3
M. Wt
259.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3-bromo-5-methoxyphenyl)acetate

CAS Number

1261476-25-8

Product Name

Methyl 2-(3-bromo-5-methoxyphenyl)acetate

IUPAC Name

methyl 2-(3-bromo-5-methoxyphenyl)acetate

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-7(3-8(11)6-9)5-10(12)14-2/h3-4,6H,5H2,1-2H3

InChI Key

PUTVJWMONODWDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC(=O)OC)Br

Methyl 2-(3-bromo-5-methoxyphenyl)acetate is an organic compound characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position of the phenyl ring. Its molecular formula is C10H11BrO3C_{10}H_{11}BrO_3, and it is classified as an acetate ester due to the acetate functional group attached to the methyl group. This compound exhibits a pale-yellow to yellow-brown sticky oil or semi-solid appearance, and it has a molar mass of approximately 259.10 g/mol .

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can yield primary or secondary amines or alcohols, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles (e.g., amines or thiols), leading to new derivatives .

The biological activity of methyl 2-(3-bromo-5-methoxyphenyl)acetate has not been extensively documented, but compounds with similar structures often exhibit interesting pharmacological properties. For instance, derivatives of brominated phenyl compounds are known for their potential anti-inflammatory, antimicrobial, and anticancer activities. The unique substitution pattern in this compound may influence its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry .

The synthesis of methyl 2-(3-bromo-5-methoxyphenyl)acetate typically involves several steps:

  • Bromination: The starting material, 3-methoxyphenylacetic acid, undergoes bromination at the 3-position using bromine in the presence of a catalyst such as iron(III) bromide.
  • Esterification: The resulting bromo compound is then reacted with acetic acid or an acetic anhydride to form the acetate ester.
  • Purification: The product is purified through techniques such as column chromatography .

Methyl 2-(3-bromo-5-methoxyphenyl)acetate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor for synthesizing biologically active compounds.
  • Chemical Research: It can be utilized in studies exploring reaction mechanisms involving halogenated compounds.
  • Material Science: As a building block in organic synthesis, it may contribute to developing new materials with specific properties .

Several compounds share structural similarities with methyl 2-(3-bromo-5-methoxyphenyl)acetate. Here are some notable examples:

Compound NameStructureUnique Features
3-Bromo-5-methoxyphenethylamineContains a phenethylamine structureLacks the acetate functional group
Methyl 2-(3-methoxyphenyl)acetateThis compoundContains both methoxy and bromo substituents
Methyl 2-(3-bromo-4-methoxyphenyl)acetateSimilar structure but different methoxy positionDifferent biological activity due to substitution pattern
Methyl 2-(3-bromo-2-methoxyphenyl)acetateAnother variant with different substitutionMay exhibit distinct chemical properties

The uniqueness of methyl 2-(3-bromo-5-methoxyphenyl)acetate lies in its specific substitution pattern, which significantly influences its reactivity and potential biological activity compared to these similar compounds .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

257.98916 g/mol

Monoisotopic Mass

257.98916 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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